REACTION_SMILES
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[CH3:20][OH:21].[CH:1]([CH3:2])([CH3:3])[c:4]1[cH:5][c:6]([N+:14](=[O:15])[O-:16])[c:7]([NH:10][C:11](=[O:12])[CH3:13])[cH:8][cH:9]1.[K+:19].[OH-:18].[OH2:17]>>[CH:1]([CH3:2])([CH3:3])[c:4]1[cH:5][c:6]([N+:14](=[O:15])[O-:16])[c:7]([NH2:10])[cH:8][cH:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)Nc1ccc(C(C)C)cc1[N+](=O)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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CC(C)c1ccc(N)c([N+](=O)[O-])c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |